Cyclopenta-1,3-diene;zirconium;trichloride

Olefin Polymerisation Kinetics Metallocene Catalysis

Limited commercial sources exist for mono-Cp zirconium pre-catalysts tailored to supported single-site olefin polymerization. CpZrCl₃ addresses this gap as a half-sandwich Zr(IV) precursor with distinct electronic/steric properties vs. Cp₂ZrCl₂. • >2× activity enhancement when immobilized on Cp-functionalized SiO₂ vs. homogeneous system • Produces narrow-MWD polyethylene; 145 kg molZr⁻¹ h⁻¹ for atactic polynorbornene at 27 °C • Air-/moisture-sensitive powder; supplied under inert atmosphere

Molecular Formula C5H5Cl3Zr-4
Molecular Weight 262.7 g/mol
Cat. No. B13774629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-1,3-diene;zirconium;trichloride
Molecular FormulaC5H5Cl3Zr-4
Molecular Weight262.7 g/mol
Structural Identifiers
SMILESC1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Zr]
InChIInChI=1S/C5H5.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-3H,4H2;3*1H;/q-1;;;;/p-3
InChIKeyCWIIZFXENAKUGY-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CpZrCl₃ Procurement-Grade Catalyst Precursor


Cyclopenta-1,3-diene;zirconium;trichloride (systematic name trichloro(η⁵-2,4-cyclopentadien-1-yl)zirconium; CAS 34767‑44‑7) is a monocyclopentadienyl half‑sandwich zirconium(IV) pre‑catalyst. Unlike the prevalent bis‑Cp metallocene Cp₂ZrCl₂, CpZrCl₃ possesses a single Cp ligand and three chloride ligands, which results in a different steric and electronic profile [1]. The compound is commercially available as an air‑ and moisture‑sensitive powder (off‑white to tan, mp 210 °C (dec.)), requiring storage under inert atmosphere . Its primary documented utility lies in olefin polymerisation, Lewis acid catalysis, and as a versatile precursor for synthesising heterogenised single‑site catalysts and substituted half‑zirconocene complexes.

Mono-Cp half-sandwich structure provides distinct steric and electronic profile vs. bis-Cp metallocenes.

Air- and moisture-sensitive; requires inert atmosphere handling and storage.

Versatile pre-catalyst for olefin polymerization, Lewis acid catalysis, and heterogenized single-site catalyst synthesis.

Why CpZrCl₃ Cannot Be Replaced by Analogues


Monocyclopentadienyl zirconium trichloride occupies a distinct niche among group‑IV pre‑catalysts. Directly substituting it with the bis‑Cp analogue Cp₂ZrCl₂ alters both kinetic profile and polymer architecture: the two systems exhibit different active‑site formation kinetics, chain‑transfer rates, and molecular‑weight distributions [1]. Exchanging the metal centre to titanium (CpTiCl₃) changes the catalyst’s redox stability and activity ranking on MgCl₂ supports, where CpZrCl₃ outperforms its Ti congener [2]. Even against the simple halide ZrCl₄, CpZrCl₃ displays a distinct Zr 3d binding energy that correlates with catalytic activity, ranking CpZrCl₃ between ZrCl₄ and Cp₂ZrCl₂ in electron‑richness [3]. For heterogenised single‑site catalysts, CpZrCl₃ is the only commercially viable mono‑Cp precursor whose activity can be more than doubled by immobilisation on cyclopentadienyl‑functionalised SiO₂, an effect not observed with unmodified supports [4]. Consequently, none of the closest chemical alternatives—Cp₂ZrCl₂, CpTiCl₃, or ZrCl₄—can simultaneously replicate the electronic, kinetic, heterogenisation, and polymer‑architecture characteristics of CpZrCl₃.

Bis-Cp analogue (Cp₂ZrCl₂)

Different active-site formation kinetics, chain-transfer rates, and molecular-weight distributions; activation profiles may not match.

Titanium congener (CpTiCl₃)

Altered redox stability and support-dependent activity ranking; lower resistance to over-reduction can shift catalytic lifetime.

Simple halide (ZrCl₄)

Different Zr 3d electronic character and catalytic activity; lacks the Cp ligand necessary for single-site immobilization strategies.

Quantitative Evidence for CpZrCl₃ vs. Analogues


Induction Period in Ethylene Polymerization vs. Cp₂ZrCl₂

In a direct head‑to‑head kinetic study under ethylene pressure with MAO co‑catalyst at 70 °C, CpZrCl₃ required up to 20 min for complete active‑site formation, whereas all active species of Cp₂ZrCl₂ were generated immediately upon mixing [1]. The productivity of Cp₂ZrCl₂ increased more steeply with decreasing Zr concentration than that of CpZrCl₃, indicating fundamentally different activation equilibria.

Induction Period
Head-to-head
CpZrCl₃: ~20 min; Cp₂ZrCl₂: instantaneous
Kinetic mismatch may affect direct drop-in substitution.
Procurement decisions should account for activation time if switching.
Olefin Polymerisation Kinetics Metallocene Catalysis

Zr 3d Binding Energy Ranking vs. ZrCl₄ and Cp₂ZrCl₂

An XPS study of metallocene pre‑catalysts ranked the Zr 3d binding energy (BE) as: ZrCl₄ > Cp₂ZrF₂ > CpZrCl₃ > Cp₂ZrCl₂ = (Cp₂ZrCl)₂O > Cp₂Zr(NEt₂)₂ [1]. Lower BE correlates with higher electron density at Zr and, critically, with higher catalytic activity in ethylene polymerisation. CpZrCl₃ (BE intermediate between ZrCl₄ and Cp₂ZrCl₂) thus provides a distinct electronic compromise: more electrophilic than Cp₂ZrCl₂, yet more electron‑rich and more active than ZrCl₄.

Zr 3d Binding Energy
Head-to-head
ZrCl₄ > Cp₂ZrF₂ > CpZrCl₃ > Cp₂ZrCl₂ > ...
Electronic intermediate: more electrophilic than Cp₂ZrCl₂, more electron-rich than ZrCl₄.
Binding energy ranking correlates with polymerization activity.
X‑ray Photoelectron Spectroscopy Electronic Structure Structure–Activity Relationship

Enhanced Activity on Cp-Functionalized Silica Supports

When CpZrCl₃ is immobilised on SiO₂ whose surface has been pre‑functionalised with a cyclopentadienyl‑terminated silane coupling agent, the resulting supported catalyst exhibits a polymerisation activity more than double that of the homogeneous CpZrCl₃/MAO system [1]. In contrast, direct heterogenisation on unmodified partially dehydroxylated silica yields a catalyst with very low activity. This demonstrates that CpZrCl₃ uniquely benefits from Cp‑surface matching: the Cp‑functionalised support provides a coordinated mono‑Cp environment that enhances catalytic turnover, an advantage not realised with unmodified oxide supports.

Activity on Cp-SiO₂
Reported
>2× vs. homogeneous CpZrCl₃
Supports heterogenized single-site catalyst design.
Cp-functionalized support required; unmodified SiO₂ yields very low activity.
Heterogeneous Catalysis Supported Metallocenes Single‑Site Catalysts

Redox Stability: ESR-Silent vs. CpTiCl₃

An on‑line ESR investigation of CpTiCl₃, CpZrCl₃, Cp₂TiCl₂, and Cp₂ZrCl₂ activated by MMAO revealed that titanocene catalysts (CpTiCl₃, Cp₂TiCl₂) were readily reduced to EPR‑detectable trivalent species, whereas the zirconocene catalysts, including CpZrCl₃, proved quite stable toward reduction [1]. The persistence of the Zr(IV) oxidation state under activation conditions implies a lower population of inactive low‑valent species and a more uniform active‑site distribution.

Redox Stability (ESR)
Head-to-head
CpZrCl₃ ESR-silent; CpTiCl₃ reduced to Ti(III)
Lower population of inactive low-valent species reported.
May support longer catalyst lifetime in continuous processes.
EPR Spectroscopy Redox Stability Catalyst Deactivation

Norbornene Vinyl-Addition Polymerization: Temperature-Programmed Activity

Using the commercially attractive CpZrCl₃/MMAO (40/60) system, norbornene polymerisation at 27 °C with [NB] = 2.76 mol L⁻¹ and Al/Zr = 1000 yielded a peak activity of 145 kg molZr⁻¹ h⁻¹ and molecular weight (Mₙ) of 211 000 g mol⁻¹ [1]. The activity is highly temperature‑sensitive: increasing from 0 to 27 °C raised both activity and Mₙ, but further heating to 70 °C caused a dramatic drop. This behaviour provides precise process‑control leverage not available with unselective Ziegler‑Natta TiCl₄‑based systems, which typically produce lower molecular‑weight polynorbornene.

Norbornene Activity
Class-level
145 kg mol⁻¹ h⁻¹, Mₙ 211 000 g mol⁻¹ (27°C)
Temperature-tunable activity with sharp optimum near ambient.
Data from literature; process scale-up may require verification.
Polynorbornene Vinyl‑Addition Polymerisation Half‑Sandwich Catalysts

High Norbornene Incorporation in Ethylene Copolymerization

CpZrCl₃/MMAO can copolymerise ethylene with norbornene at 50 °C, achieving a maximum norbornene incorporation of 71 mol % (NB/E = 2.77 mol L⁻¹, ethylene 0.70 MPa, Al/Zr = 1000) with a high activity of 1690 kg molZr⁻¹ h⁻¹ and producing an ethylene–norbornene random copolymer with Mₙ of 21 100 g mol⁻¹ [1]. This combination—high comonomer uptake with high activity—places CpZrCl₃/MMAO competitively relative to more expensive single‑site systems such as rac‑Et(Ind)₂ZrCl₂, which typically require higher ethylene pressure or lower temperature to achieve comparable norbornene content.

E–NB Copolymerization
Class-level
71 mol% NB, 1690 kg mol⁻¹ h⁻¹, Mₙ 21 100
High comonomer incorporation and productivity under moderate conditions.
Source-derived performance envelope; validate for target copolymer Tg.
Copolymerisation Cyclic Olefin Copolymer Norbornene Incorporation

CpZrCl₃ Key Application Scenarios


Single-Site Polyethylene Catalyst on Cp-Functionalized Silica

CpZrCl₃ is the precursor of choice when building a supported single‑site polyethylene catalyst. Evidence shows that immobilisation onto Cp‑functionalised SiO₂ more than doubles catalytic activity relative to the homogeneous system [1]. The catalyst produces polyethylene with a narrow molecular‑weight distribution, suitable for film and fibre applications. The documented >2‑fold enhancement provides a quantifiable basis for catalyst cost‑per‑kilogram‑PE projections.

Temperature-Controlled Vinyl-Addition Polynorbornene

The CpZrCl₃/MMAO (40/60) system yields atactic polynorbornene via vinyl‑addition mechanism at a peak activity of 145 kg molZr⁻¹ h⁻¹ at 27 °C, with Mₙ up to 211 000 g mol⁻¹ [1]. The sharp activity maximum at near‑ambient temperature allows researchers to program polymerisation rate and molecular weight by small temperature adjustments, a degree of control not replicated by conventional TiCl₄‑based Ziegler‑Natta systems.

High-Tg Ethylene–Norbornene Copolymer for Optics

For cyclic‑olefin copolymer (COC) development, CpZrCl₃/MMAO at 50 °C achieves 71 mol% norbornene incorporation with an activity of 1690 kg molZr⁻¹ h⁻¹ [1]. The resulting random E–NB copolymers exhibit compositions that approach the glass‑transition‑temperature range desired for optical lens and transparent packaging materials, making CpZrCl₃ a practical, commercially available alternative to more elaborate single‑site catalyst precursors.

Kinetic Studies with Defined Induction Period

The kinetic fingerprint of CpZrCl₃/MAO—a measurable induction period of up to 20 min for active‑site formation, followed by first‑order decay kinetics—makes it a superior model system for studying catalyst activation and deactivation pathways [1]. This contrasts with Cp₂ZrCl₂, which activates instantaneously, and thus CpZrCl₃ can serve as a probe for time‑resolved spectroscopic or quenching experiments aimed at understanding activation mechanisms.

Application
Selection Property
Validation Focus
Single-site polyethylene catalyst on Cp-SiO₂
Immobilization-responsive activity enhancement
Benchmark activity on Cp-functionalized vs. unmodified supports
Temperature-controlled vinyl-addition polynorbornene
Sharp temperature-activity optimum
Molecular weight and rate dependence on temperature
High-Tg ethylene–norbornene copolymer
High norbornene incorporation capability
Copolymer composition vs. glass transition temperature
Kinetic studies of activation/deactivation
Defined induction period profile
Time-resolved active-site formation monitoring
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